1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C27H19Cl2F4N5O3 and its molecular weight is 608.37. The purity is usually 95%.
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Biological Activity
1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₅ClF₃N₃O₂
- Molecular Weight : 387.78 g/mol
- IUPAC Name : 1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Research indicates that this compound interacts with multiple biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory processes. For instance, it targets phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediator production .
- Anticancer Properties : Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membrane integrity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | PLA2 inhibition (IC50 = 0.18 μM) | |
Anticancer Activity | Induces apoptosis in cancer cells | |
Antimicrobial Action | Effective against various bacteria |
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of the compound significantly reduced inflammation markers in tissues following induced arthritis. The reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was noted, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth by inducing G0/G1 phase arrest and promoting apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells after treatment with varying concentrations of the compound.
Properties
IUPAC Name |
5-[(E)-3-(4-chloroanilino)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl2F4N5O3/c1-36(24-22(29)12-17(13-35-24)27(31,32)33)38-15-21(23(39)10-11-34-20-8-4-18(28)5-9-20)25(40)37(26(38)41)14-16-2-6-19(30)7-3-16/h2-13,15,34H,14H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSULBODBQNSEI-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C(=O)C=CNC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C(=O)/C=C/NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl2F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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